甲基-N-(3-溴苯基)甘氨酸酯

描述

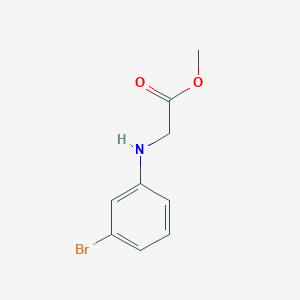

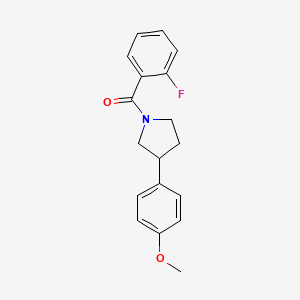

Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .

Molecular Structure Analysis

The molecular structure of methyl N-(3-bromophenyl)glycinate is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.Physical And Chemical Properties Analysis

Methyl N-(3-bromophenyl)glycinate is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.科学研究应用

Synthesis of Nonlinear Optical Materials

“N-(3-Bromophenyl)glycine methyl ester” is used in the synthesis of materials with third-order nonlinear optical properties. These materials are crucial for developing opto-electronic applications such as optical computing and dynamic image processing .

Photoluminescence Studies

This compound is instrumental in the study of photoluminescence properties in various materials. It aids in the understanding of structural perfection and is used to enhance the emission of blue fluorescence in certain applications .

Thermal Stability Analysis

The thermal properties of “N-(3-Bromophenyl)glycine methyl ester” make it a valuable compound for assessing the thermal stability of materials. It remains stable up to a certain temperature, which is essential for the development of heat-resistant materials .

Potential Cooling Agents

Derivatives of “methyl N-(3-bromophenyl)glycinate” have been explored for their potential as cooling agents. These compounds could be used in flavor applications, medicinal formulations, and skin products due to their cooling effects .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of Betti base derivatives. These derivatives have applications in asymmetric synthesis and can function as chiral ligands or auxiliaries .

Chemical Education and Research

“Methyl N-(3-bromophenyl)glycinate” is used in academic settings for teaching and research purposes. It provides a practical example for students to learn about synthesis routes and the outcomes of various chemical reactions.

属性

IUPAC Name |

methyl 2-(3-bromoanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPNFJZQXITID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)